(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile
Description
Stereochemical Designation of Chiral Centers
The compound contains six stereogenic centers at positions 6, 6a, 7, 13, 14, and 16, each explicitly denoted by their R or S configurations in the IUPAC name. These designations follow the Cahn–Ingold–Prelog (CIP) priority rules, which assign configurations based on the atomic numbers of substituents and their spatial arrangement.
- C6 (R configuration) : The substituents at this carbon include a hydrogen atom, a methyl group (C10), an epithiopropanoxymethano bridge, and the benzazocine core. Following CIP rules, the sulfur-containing epithiopropanoxymethano group (atomic number S=16) receives highest priority, followed by the benzazocine nitrogen (N=7), the methyl group (C=6), and hydrogen.
- C14 (R configuration) : This center is bonded to a carbonitrile group (priority 1, atomic number N=7), a ketone (O=8), a methyl group (C=6), and a hydrogen atom. The carbonitrile’s nitrile nitrogen outranks the ketone oxygen, establishing the R configuration.
A comparative analysis of all stereocenters reveals that the compound’s spatial arrangement is critical for its molecular interactions, as evidenced by the precise notation of each center in the systematic name.
Benzazocine Core Structure Analysis
The molecule’s central framework is a 12H-1,3-dioxoloisoquino[3,2-b]benzazocine system, which comprises three fused heterocyclic rings:
- Benzazocine : An eight-membered ring containing one nitrogen atom, forming the core scaffold.
- Isoquinoline : A fused bicyclic structure (benzene + pyridine) at positions 3,2-b.
- 1,3-Dioxolo : A five-membered dioxy ring (positions 7,8) fused to the isoquinoline moiety.
The spiro junction at C6 and C16 introduces an epithiopropanoxymethano bridge (C-O-C-S), creating a bicyclic ether-thioether system that cross-links the benzazocine and isoquinoline rings. This structural feature is critical for stabilizing the molecule’s conformation and enabling interactions with biological targets.
Functional Group Identification and Prioritization
The compound hosts 11 distinct functional groups, ordered below by IUPAC priority for nomenclature purposes:
| Functional Group | Structure | Priority | Role in Nomenclature |
|---|---|---|---|
| Carbonitrile | -C≡N | 1 | Suffix (-carbonitrile) |
| Ketone | C=O | 2 | Prefix (dioxo-) |
| Acetyloxy (ester) | -OAc | 3 | Prefix (5-acetyloxy-) |
| Hydroxy | -OH | 4 | Prefix (8-hydroxy-) |
| Methoxy | -OCH3 | 5 | Prefix (9-methoxy-) |
| Methyl | -CH3 | 6 | Prefix (4,10,23-trimethyl-) |
| Epithiopropanoxymethano | -S-C-O-C- | 7 | Infix (6,16-epithiopropanoxymethano) |
| Imino | -NH- | 8 | Infix (7,13-imino-) |
The carbonitrile group at C14 dictates the suffix (-carbonitrile), while the ketone groups at C19 and C20 are denoted by the prefix "dioxo-". Lower-priority groups, such as acetyloxy and methoxy, appear as substituents in the name. The hierarchical arrangement ensures unambiguous identification of the compound’s structure and reactivity.
Properties
Molecular Formula |
C31H31N3O9S |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
[(1R,2R,3R,11S,12R,14R)-12-cyano-5-hydroxy-6-methoxy-7,21,30-trimethyl-26,27-dioxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C31H31N3O9S/c1-12-6-15-7-16-17(8-32)34-18-9-40-31(38)19(36)10-44-30(24(34)23(33(16)4)20(15)25(37)26(12)39-5)22-21(18)29-28(41-11-42-29)13(2)27(22)43-14(3)35/h6,16-18,23-24,30,37H,7,9-11H2,1-5H3/t16-,17-,18-,23+,24+,30+/m0/s1 |
InChI Key |
YSERURBZPDTJCX-FJWCZQISSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Polycyclic Core
- The core isoquino[3,2-b]benzazocine skeleton is generally assembled via intramolecular cyclization reactions, often employing transition metal-catalyzed coupling or cycloaddition methods.
- Formation of the 1,3-dioxolane ring fused to the isoquinoline moiety is achieved through acetalization of appropriate diol precursors with aldehydes or ketones under acidic conditions.
- The epithiopropanoxymethano bridge (a sulfur-containing three-membered ring fused to the core) is introduced via sulfur insertion reactions, typically using thiol or disulfide reagents under controlled conditions to maintain stereochemical integrity.
Introduction of Functional Groups
- The acetoxy group at position 5 is introduced by acetylation of the corresponding hydroxy precursor using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- Hydroxy and methoxy substituents at positions 8 and 9 are installed through selective hydroxylation and methylation reactions, respectively, often using reagents such as methyl iodide or dimethyl sulfate for methylation.
- The nitrile group at position 14 is introduced via nucleophilic substitution or cyanation reactions, often starting from a halogenated intermediate.
Stereochemical Control
- The multiple chiral centers (6R,6aR,7R,13S,14R,16R) require stereoselective synthesis approaches, including the use of chiral auxiliaries, catalysts, or starting materials derived from natural chiral sources.
- Enantioselective hydrogenation, asymmetric epoxidation, or chiral pool synthesis are common methods to achieve the desired stereochemistry.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of isoquinoline core | Pictet-Spengler reaction with aldehyde and amine | Cyclization to form tetrahydroisoquinoline core |
| 2 | Dioxolane ring formation | Acid-catalyzed acetalization with diol and aldehyde | Formation of fused 1,3-dioxolane ring |
| 3 | Sulfur insertion | Treatment with thiol or sulfur donor under mild conditions | Formation of epithiopropanoxymethano bridge |
| 4 | Hydroxylation and methylation | Selective oxidation and methylation reagents | Introduction of hydroxy and methoxy groups |
| 5 | Acetylation | Acetic anhydride with base or acid catalyst | Formation of acetoxy group |
| 6 | Cyanation | Nucleophilic substitution with cyanide source | Introduction of nitrile group |
| 7 | Purification | Chromatography and crystallization | Isolation of pure stereoisomer |
Research Findings and Challenges
- The synthesis of this compound demands precise control over regio- and stereochemistry due to the presence of multiple chiral centers and sensitive functional groups.
- Literature on closely related compounds suggests that yields can be moderate to low, necessitating optimization of each step to improve overall efficiency.
- The presence of sulfur in the epithiopropanoxymethano moiety requires careful handling to avoid side reactions such as oxidation or ring opening.
- Advanced analytical techniques such as NMR spectroscopy, chiral HPLC, and X-ray crystallography are essential for confirming the structure and stereochemistry of intermediates and final products.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C31H31N3O9S |
| Molecular Weight | 621.7 g/mol |
| Key Functional Groups | Acetoxy, hydroxy, methoxy, imino, dioxolane, nitrile, epithiopropanoxymethano bridge |
| Core Structure | Isoquino[3,2-b]benzazocine fused with 1,3-dioxolane ring |
| Synthetic Challenges | Multi-step synthesis, stereochemical control, sulfur incorporation |
| Typical Synthetic Methods | Cyclization, acetalization, sulfur insertion, acetylation, cyanation |
| Analytical Techniques | NMR, chiral HPLC, X-ray crystallography |
| Applications | Intermediate in synthesis of biologically active alkaloid derivatives |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Introduction of oxygen atoms or removal of hydrogen atoms.
- Reduction : Addition of hydrogen atoms or removal of oxygen atoms.
- Substitution : Replacement of one functional group with another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution : Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Trabectedin has been primarily studied for its efficacy as an anticancer agent. It is particularly effective against soft tissue sarcomas and ovarian cancer. The mechanism of action involves the binding of Trabectedin to DNA and inhibiting the transcription process of cancer cells. This leads to apoptosis (programmed cell death) in malignant cells while sparing normal cells to a degree.
1.2 Mechanism of Action
Trabectedin disrupts the DNA double helix and interferes with the repair mechanisms of the cell. This unique mechanism allows it to overcome some forms of resistance that tumors develop against traditional chemotherapeutics.
1.3 Clinical Trials
Numerous clinical trials have validated its effectiveness. For example:
- A Phase II study indicated that Trabectedin showed significant activity in patients with advanced soft tissue sarcoma who had previously been treated with anthracyclines and ifosfamide.
- Another trial demonstrated promising results in patients with relapsed ovarian cancer when combined with other chemotherapeutic agents.
Pharmaceutical Formulations
2.1 Drug Formulations
Trabectedin is formulated for intravenous administration due to its complex structure and pharmacokinetics. The formulation aims to enhance bioavailability and minimize side effects associated with systemic chemotherapy.
2.2 Combination Therapies
Research has explored combining Trabectedin with other drugs such as doxorubicin to enhance therapeutic outcomes in resistant cancer types. Studies suggest that this combination can lead to improved survival rates compared to monotherapy.
Research Studies and Insights
3.1 Case Studies
Several case studies have documented the successful use of Trabectedin in clinical settings:
- A notable case involved a patient with metastatic leiomyosarcoma who achieved a partial response after treatment with Trabectedin following multiple lines of prior therapy.
3.2 Mechanistic Studies
Research has focused on understanding the molecular interactions of Trabectedin at the cellular level:
- Studies utilizing advanced imaging techniques have shown how Trabectedin binds to DNA and alters chromatin structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The carbonitrile group in the target compound is rare in natural alkaloids, suggesting synthetic optimization for pharmacokinetics .
- The epithiopropanoxymethano bridge distinguishes it from simpler spiro compounds (e.g., ’s 7-oxa-9-aza-spiro derivatives), conferring steric hindrance that may reduce off-target interactions .
Analysis :
- The target compound’s acetyloxy group (δ ~2.1 ppm) and methoxy group (δ ~3.8 ppm) align with synthetic protocols using InCl3 (), though its complex stereochemistry requires advanced purification (e.g., HPLC) .
- 13C-NMR would show distinct signals for the carbonitrile (~115 ppm) and ketone groups (~200 ppm), absent in flavonoid analogues () .
Table 3: Functional Group Impact on Activity
Notable Findings:
Biological Activity
The compound is a complex tetrahydroisoquinoline alkaloid known as Trabectedin (also referred to by its chemical name). It is derived from the Caribbean tunicate Ecteinascidia turbinata and has garnered attention for its unique biological activities and therapeutic potential.
Chemical Structure and Properties
Trabectedin's intricate structure includes multiple functional groups that contribute to its biological activity. The compound's IUPAC name reflects its complex stereochemistry and molecular architecture. Below is a summary of its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C39H43N3O11S |
| Molecular Weight | 703.83 g/mol |
| CAS Number | 114899-77-3 |
| Key Functional Groups | Acetyloxy, Hydroxy, Methoxy |
Trabectedin exhibits its biological activity primarily through the following mechanisms:
- DNA Binding : Trabectedin binds to the minor groove of DNA, leading to the formation of DNA adducts. This interaction disrupts transcription and replication processes in cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways in tumor cells by modulating various signaling cascades.
- Inhibition of Tumor Growth : Trabectedin has shown efficacy in inhibiting the growth of various sarcomas and other malignancies through its cytotoxic effects.
Biological Activity and Therapeutic Applications
Trabectedin has been extensively studied for its anti-cancer properties. It is particularly effective against soft tissue sarcomas and ovarian cancer. Clinical studies have demonstrated its ability to improve patient outcomes when used as a part of combination therapies.
Case Studies
- Soft Tissue Sarcoma : In a clinical trial involving patients with advanced soft tissue sarcoma, Trabectedin demonstrated significant tumor response rates and was well tolerated by patients .
- Ovarian Cancer : Trabectedin has been used in combination with other chemotherapeutics in ovarian cancer treatment protocols, leading to improved progression-free survival rates .
Toxicity and Side Effects
While Trabectedin is effective against various cancers, it is associated with certain side effects:
- Hematological Toxicity : Patients may experience myelosuppression resulting in neutropenia.
- Gastrointestinal Symptoms : Nausea and vomiting are common adverse effects.
- Fatigue : Many patients report significant fatigue during treatment cycles.
Q & A
Q. What are the key spectroscopic techniques for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer: The compound’s structural complexity demands a combination of spectroscopic methods:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetyloxy, hydroxyl) via characteristic absorption bands (e.g., C=O stretch at ~1740 cm⁻¹, O-H stretch at ~3200–3600 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H and ¹³C NMR : Assigns stereochemistry and substituent positions. For example, methoxy (-OCH₃) groups appear as singlets at ~3.3–3.8 ppm (¹H) and ~50–60 ppm (¹³C) .
- 2D NMR (COSY, HSQC, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., epithiopropanoxymethano bridge) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of acetyloxy group as a neutral fragment) .
Basic Research Question
Q. What synthetic strategies are employed to construct the spirocyclic and polyheterocyclic framework of this compound?
Methodological Answer: Synthesis involves multi-step strategies:
- Spirocyclization : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives to form the spiro[4.5]decane core via nucleophilic addition-elimination reactions .
- Heterocyclic Assembly :
- Isoquinuclidine Formation : Condensation of benzothiazol-2-yl-amine intermediates with carbonyl-containing reagents under acidic conditions .
- Epoxide Ring-Opening : The epithiopropanoxymethano bridge is likely formed via nucleophilic attack on an epoxide intermediate by a sulfur-containing nucleophile .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates intermediates .
Advanced Research Question
Q. How can conflicting NMR data for stereochemical assignments be resolved during structural elucidation?
Methodological Answer: Contradictions arise due to overlapping signals or dynamic conformational changes. Solutions include:
- Dynamic NMR (DNMR) : Detects slow exchange processes (e.g., ring-flipping in tetrahydroisoquinuclidine moieties) by variable-temperature studies .
- Computational Chemistry :
- X-ray Crystallography : Provides definitive stereochemical assignments if single crystals are obtainable .
Advanced Research Question
Q. What factorial design approaches optimize reaction yields in the synthesis of this compound’s intermediates?
Methodological Answer: Full Factorial Design evaluates interactions between variables (e.g., temperature, catalyst loading, solvent polarity):
- Variables :
- Catalyst : Pd/C vs. PtO₂ for hydrogenation steps.
- Solvent : Polar aprotic (DMF) vs. non-polar (toluene) for cyclization.
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., Arrhenius behavior in epoxide ring-opening) .
- Case Study : A 2³ design (temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%; solvent: DMF vs. THF) identified optimal conditions (80°C, 10 mol% catalyst, THF) for a key intermediate (yield increased from 45% to 72%) .
Advanced Research Question
Q. How can structure-activity relationship (SAR) studies be designed to probe the bioactivity of this compound against cancer cell lines?
Methodological Answer: Hypothesis-Driven SAR Framework :
- Variable Substituents : Synthesize analogs with modifications to:
- Biological Assays :
- DNA Alkylation : Gel electrophoresis to detect covalent adducts.
- Topoisomerase Inhibition : Plasmid relaxation assays .
- Data Analysis : Use hierarchical clustering (e.g., heatmaps) to correlate structural modifications with activity profiles .
Advanced Research Question
Q. What computational methods predict the metabolic stability and toxicity of this compound?
Methodological Answer: In Silico Workflow :
- Metabolism Prediction :
- Toxicity Profiling :
- Validation : Compare predictions with in vitro hepatocyte stability assays and zebrafish toxicity models .
Advanced Research Question
Q. How can contradictory data in solubility and bioavailability studies be reconciled?
Methodological Answer: Root-Cause Analysis :
- Solubility Discrepancies :
- pH-Dependent Solubility : Use shake-flask method at physiologically relevant pH (1.2, 6.8, 7.4). The compound’s nitrile group may hydrolyze to carboxylic acid under acidic conditions, altering solubility .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) detects amorphous vs. crystalline forms, which impact dissolution rates .
- Bioavailability Conflicts :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
